molecular formula C13H11F2N3O2 B2766040 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049550-13-1

3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2766040
CAS No.: 1049550-13-1
M. Wt: 279.247
InChI Key: LHJIOQCOUGSPGM-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the benzene ring, a pyridazinone moiety, and an ethyl linkage to the benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Ethyl Linkage: The ethyl linkage can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.

    Fluorination of the Benzene Ring:

    Formation of the Benzamide Group: The final step involves the coupling of the pyridazinone-ethyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding hydroxylated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups onto the benzene ring.

Scientific Research Applications

3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzamide: Lacks the pyridazinone moiety and ethyl linkage, resulting in different chemical and biological properties.

    N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide:

    3,4-Difluoro-N-(2-(pyridin-2-yl)ethyl)benzamide: Contains a pyridine ring instead of a pyridazinone moiety, leading to different interactions and activities.

Uniqueness

3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the combination of its structural features, including the fluorinated benzene ring, pyridazinone moiety, and ethyl linkage

Properties

IUPAC Name

3,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c14-10-4-3-9(8-11(10)15)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJIOQCOUGSPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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